7-Fluoro-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the seventh position and a carboxylic acid group is attached at the second position. This compound is known for its applications in organic synthesis and as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of a Friedel-Crafts acylation reaction followed by fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2-naphthoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Amidation: Amines, coupling agents (e.g., EDC, DCC), mild heating.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), heat.
Major Products:
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Suzuki-Miyaura Coupling: Biaryl compounds with a this compound moiety.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-naphthoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-fluoro-2-naphthoic acid involves its ability to participate in chemical reactions, such as esterification, amidation, and Suzuki-Miyaura coupling. These reactions allow the compound to form covalent bonds with other molecules, acting as either a nucleophile or electrophile depending on the specific pathway . The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-2-naphthoic acid
- 2-Fluoro-1-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison: 7-Fluoro-2-naphthoic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C11H7FO2 |
---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
7-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) |
InChI-Schlüssel |
AFJVAYWIEMVGNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.